7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin 7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin
Brand Name: Vulcanchem
CAS No.: 100242-24-8
VCID: VC20746275
InChI: InChI=1S/C21H14O4/c22-15-8-6-14(7-9-15)20-19(13-4-2-1-3-5-13)17-11-10-16(23)12-18(17)25-21(20)24/h1-12,22-23H
SMILES: C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O
Molecular Formula: C21H14O4
Molecular Weight: 330.3 g/mol

7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin

CAS No.: 100242-24-8

Cat. No.: VC20746275

Molecular Formula: C21H14O4

Molecular Weight: 330.3 g/mol

* For research use only. Not for human or veterinary use.

7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin - 100242-24-8

CAS No. 100242-24-8
Molecular Formula C21H14O4
Molecular Weight 330.3 g/mol
IUPAC Name 7-hydroxy-3-(4-hydroxyphenyl)-4-phenylchromen-2-one
Standard InChI InChI=1S/C21H14O4/c22-15-8-6-14(7-9-15)20-19(13-4-2-1-3-5-13)17-11-10-16(23)12-18(17)25-21(20)24/h1-12,22-23H
Standard InChI Key MLAIPUZEKYJFIL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O

Chemical Identifiers

  • CAS Number: 100242-24-8

  • PubChem CID: 5487069

  • IUPAC Name: 7-hydroxy-3-(4-hydroxyphenyl)-4-phenylchromen-2-one

Structural Representation

The compound can be represented in both 2D and 3D formats, showcasing its complex arrangement of atoms and functional groups.

PropertyValue
Molecular FormulaC21H14O4
Molecular Weight330.3 g/mol
CAS Number100242-24-8
IUPAC Name7-hydroxy-3-(4-hydroxyphenyl)-4-phenylchromen-2-one

Pharmacological Effects

Research indicates that 7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin exhibits various biological activities, including:

  • Anticancer Properties: The compound has been investigated for its ability to induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways.

  • Anticoagulant Activity: It may inhibit vitamin K epoxide reductase, an enzyme crucial for blood clotting, thereby exhibiting anticoagulant properties.

Mechanism of Action

The mechanisms underlying the biological activities of this compound involve interactions with multiple molecular targets:

  • Apoptosis Induction: The compound activates apoptotic pathways in cancer cells, leading to cell death.

  • Enzyme Inhibition: By inhibiting key enzymes involved in coagulation, it reduces the risk of thrombosis.

Similar Compounds

7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin shares structural similarities with other coumarins, which also possess notable biological activities:

CompoundDescription
7-Hydroxy-4-methylcoumarinUsed as a fluorescent probe in various assays.
4-HydroxycoumarinWidely recognized as an anticoagulant (e.g., warfarin).
7-Hydroxy-3-methyl-4-phenylcoumarinSimilar structure but with a methyl group instead of a phenyl group, used in medicinal applications.

Unique Features

The presence of both hydroxy and phenyl groups in 7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin enhances its reactivity and biological activity compared to other coumarins.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Studies: Investigations into its effects on various cancer cell lines have shown promising results regarding its ability to inhibit tumor growth and induce apoptosis.

  • Anticoagulant Research: Studies focused on its mechanism as an anticoagulant have provided insights into its role in managing blood clotting disorders.

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